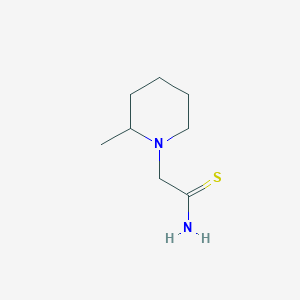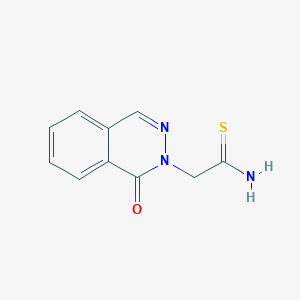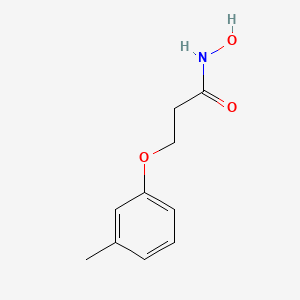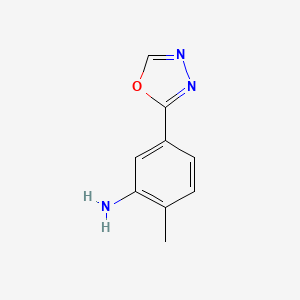![molecular formula C10H11BrO4S B6143876 2-[(4-bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016837-87-8](/img/structure/B6143876.png)
2-[(4-bromophenyl)methanesulfonyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromophenyl)methanesulfonyl]propanoic acid is an organic compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol It is characterized by the presence of a bromophenyl group attached to a methanesulfonyl group, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid typically involves the reaction of 4-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of propanoic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
2-[(4-bromophenyl)methanesulfonyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-bromophenyl)methanesulfonyl]propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(4-chlorophenyl)methanesulfonyl]propanoic acid
- 2-[(4-fluorophenyl)methanesulfonyl]propanoic acid
- 2-[(4-methylphenyl)methanesulfonyl]propanoic acid
Uniqueness
2-[(4-bromophenyl)methanesulfonyl]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s affinity for certain molecular targets compared to its chloro, fluoro, or methyl analogs.
属性
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPIXOYOQYLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)


![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)

![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)


![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

![1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one](/img/structure/B6143875.png)

